1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE
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Overview
Description
1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chlorinated benzene sulfonyl group, and a furan carbonyl piperazine moiety
Preparation Methods
The synthesis of 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves multiple steps, each requiring specific reaction conditions and reagents
Triazoloquinazoline Core Formation: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of Chlorinated Benzene Sulfonyl Group: The next step involves the sulfonylation of the triazoloquinazoline core with 3,4-dimethylbenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine, to yield the desired intermediate.
Attachment of Furan Carbonyl Piperazine Moiety: The final step involves the coupling of the intermediate with furan-2-carbonyl piperazine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, resulting in the formation of amine derivatives.
Substitution: The chlorinated benzene sulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE can be compared with other similar compounds, such as:
1,2,3-Triazoloquinazolines: These compounds share the triazoloquinazoline core but differ in their substituents, leading to variations in their biological activity and applications.
Benzene Sulfonyl Derivatives: Compounds with different substituents on the benzene sulfonyl group may exhibit different chemical reactivity and biological properties.
Furan Carbonyl Piperazines: Variations in the furan ring or the piperazine moiety can lead to differences in the compound’s pharmacological profile.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O4S/c1-16-5-7-19(14-17(16)2)38(35,36)25-24-28-23(20-15-18(27)6-8-21(20)33(24)30-29-25)31-9-11-32(12-10-31)26(34)22-4-3-13-37-22/h3-8,13-15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSEZAGGVPUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C(=O)C6=CC=CO6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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